molecular formula C15H19Cl3N2O5 B4073889 Oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine

Oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine

Cat. No.: B4073889
M. Wt: 413.7 g/mol
InChI Key: WBTZGONVWAVHER-UHFFFAOYSA-N
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Description

Oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine is a compound that combines oxalic acid with a piperazine derivative. This compound is known for its unique chemical structure, which includes a trichlorophenoxy group attached to a propyl chain, further linked to a piperazine ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine typically involves the reaction of 1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The piperazine ring may also play a role in binding to biological targets, influencing the compound’s overall effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine is unique due to the combination of the trichlorophenoxy group and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

oxalic acid;1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl3N2O.C2H2O4/c14-10-8-11(15)13(12(16)9-10)19-7-1-4-18-5-2-17-3-6-18;3-1(4)2(5)6/h8-9,17H,1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTZGONVWAVHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=C(C=C(C=C2Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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